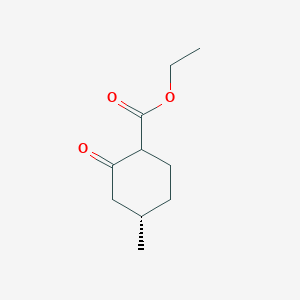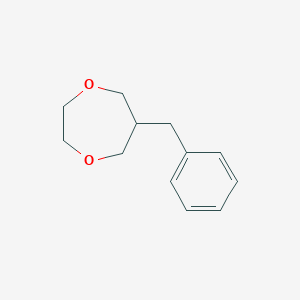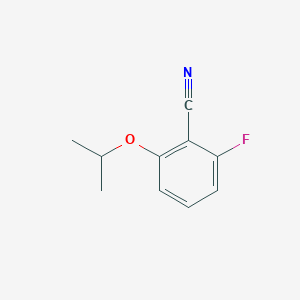![molecular formula C19H11Cl2N B13100353 10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
10-(3,4-Dichlorophenyl)benzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,4-Dichlorophenyl)benzo[h]quinoline is a chemical compound that belongs to the class of benzoquinolines It is characterized by the presence of a dichlorophenyl group attached to the benzo[h]quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-Dichlorophenyl)benzo[h]quinoline typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-aminobenzophenone under acidic conditions. The reaction proceeds through a cyclization process, forming the benzo[h]quinoline core structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
10-(3,4-Dichlorophenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoquinoline derivatives.
Substitution: Formation of substituted benzoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
10-(3,4-Dichlorophenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor in industrial applications.
Mécanisme D'action
The mechanism of action of 10-(3,4-Dichlorophenyl)benzo[h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure without the dichlorophenyl group.
Benzo[a]quinoline: Another benzoquinoline derivative with different substitution patterns.
10-Phenylbenzo[h]quinoline: Similar structure but without the dichloro substitution.
Uniqueness
10-(3,4-Dichlorophenyl)benzo[h]quinoline is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other benzoquinoline derivatives .
Propriétés
Formule moléculaire |
C19H11Cl2N |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
10-(3,4-dichlorophenyl)benzo[h]quinoline |
InChI |
InChI=1S/C19H11Cl2N/c20-16-9-8-14(11-17(16)21)15-5-1-3-12-6-7-13-4-2-10-22-19(13)18(12)15/h1-11H |
Clé InChI |
GSIDSVOBVWEBON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=CC=N4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


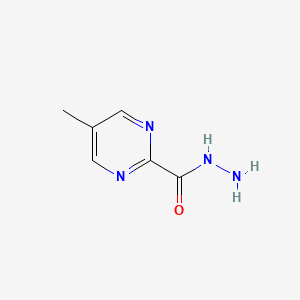


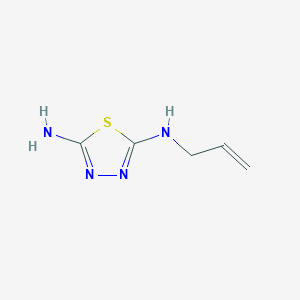
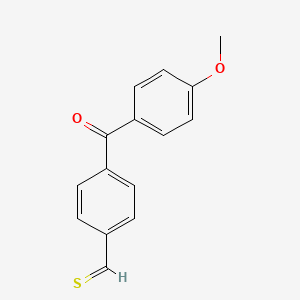
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
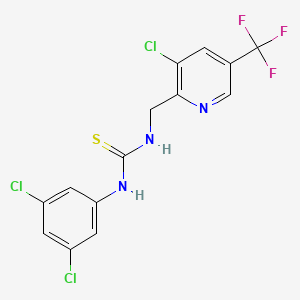


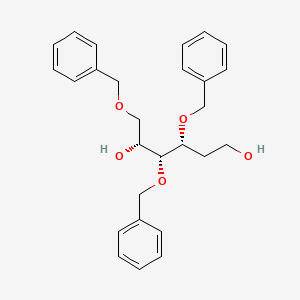
![Isoxazolo[5,4-d]pyrimidine](/img/structure/B13100350.png)
